5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Description
5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (–CH=N–) formed through the nucleophilic addition reaction between amines and aldehydes or ketones . This compound has gained significance due to its stability and straightforward synthesis, making it a compound of interest in various fields such as chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-[(E)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVTPLAYHBIJS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity . The Schiff base linkage (–CH=N–) allows the compound to interact with various biological molecules, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol: Similar structure but with a different halogen substituent.
2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol: Lacks the chlorine substituent.
Uniqueness
5-chloro-2-methoxy-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is unique due to the presence of both chlorine and methoxy substituents, which can influence its chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
